dafadine D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

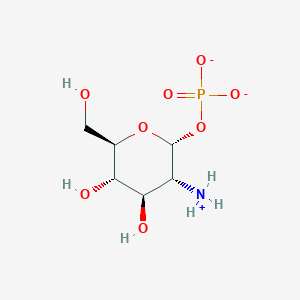

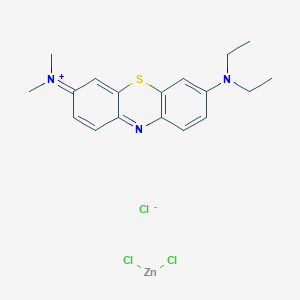

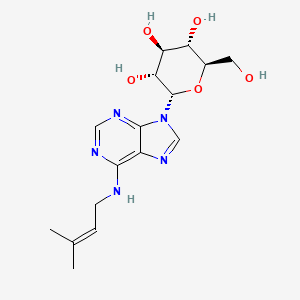

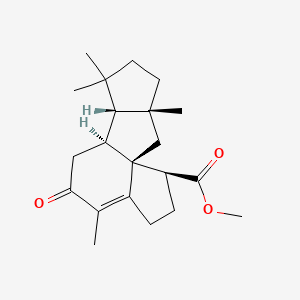

Dafadine D is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-trifluoromethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and an organofluorine compound.

Applications De Recherche Scientifique

Inhibition of DAF-9 and Promotion of Dauer Formation in Caenorhabditis elegans

Dafadine inhibits DAF-9, a key regulator in the nematode Caenorhabditis elegans, influencing dauer formation, developmental timing, and longevity. This molecule robustly induces dauer formation in typical culture conditions and inhibits the mammalian ortholog of DAF-9 (CYP27A1). This suggests its utility in studying developmental control and longevity in various animals (Luciani et al., 2011).

Application in Pain-Related Depression of Behavior and Mood

Dafadine's influence on dopamine (DA) signaling is significant in pain-related depression of behavior and mood. It offers insights into the role of DA in such conditions and the potential for drugs targeting these pathways (Miller et al., 2015).

Role in Treatment of High-Risk Myelodysplastic Syndrome

Dafadine has been studied in the context of DNA hypomethylating agents like 5-aza-2'-deoxycytidine (DAC) for treating high-risk myelodysplastic syndrome. It contributes to understanding the therapeutic mechanisms and potential applications of similar compounds (Wijermans et al., 2000).

Insights into Serotonin and Norepinephrine Reuptake Inhibition

The effects of dafadine on neurotransmitter systems, specifically serotonin and norepinephrine reuptake inhibition, provide valuable data for developing treatments for central nervous system-related disorders (Deecher et al., 2006).

Resistance Mechanisms in Cancer Cell Lines

Dafadine's relationship with mechanisms of resistance to DNA hypomethylating agents like DAC in cancer cell lines is crucial for understanding and overcoming resistance in cancer treatments (Qin et al., 2009).

Cognitive Performance and Dopamine D1 Receptors

Research on dafadine has implications for understanding the role of dopamine D1 receptors in cognitive performance, which is valuable for treating conditions like Parkinson's disease and cognitive deficits (Arnsten et al., 1994).

Comparative Analysis of DNA Hypomethylating Agents

Studies involving dafadine contribute to the comparative analysis of DNA hypomethylating agents, like azacitidine and decitabine, in the treatment of diseases such as acute myeloid leukemia and myelodysplastic syndromes (Hollenbach et al., 2010).

Efficacy in Traumatic Brain Injury

The potential of dafadine in enhancing cognitive recovery and rehabilitation in traumatic brain injury patients has been explored, although the efficacy and safety in this context are yet to be well established (Frenette et al., 2012).

Enhancement of Sensitivity to Chemical Therapeutics in Cancer

Research on dafadine includes its role in enhancing the sensitivity of gastric cancer cells to chemical therapeutics, indicating its potential application in cancer treatment strategies (Wu et al., 2015).

Pharmacokinetics and Pharmacodynamics in Drug Therapy

Dafadine's impact on the pharmacokinetics and pharmacodynamics of other drugs, like oral decitabine, offers valuable information for optimizing drug therapy and improving clinical outcomes (Lavelle et al., 2012).

Propriétés

Nom du produit |

dafadine D |

|---|---|

Formule moléculaire |

C22H20F3N3O3 |

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |

Clé InChI |

WUHRBNYQSDVHPG-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)

![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)